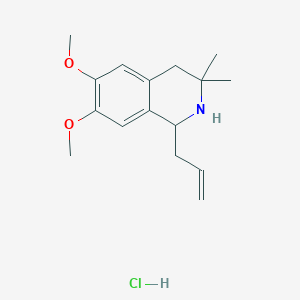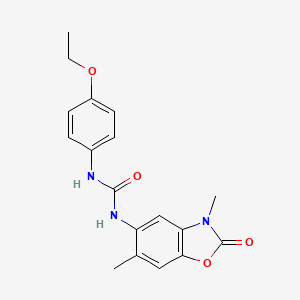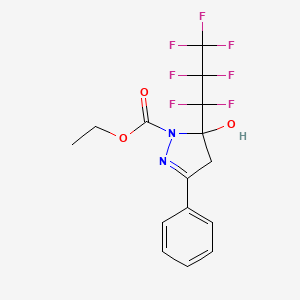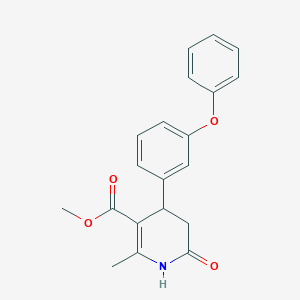
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as ADMT HCl, is a chemical compound that belongs to the tetrahydroisoquinoline family. It is a synthetic alkaloid that has been studied for its potential use in scientific research applications. ADMT HCl is a white crystalline powder that is soluble in water and ethanol.
作用机制
The mechanism of action of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl is not fully understood. However, it is believed to act as a partial agonist at dopamine receptors, which means that it can activate these receptors to a certain extent but not fully. This property may make 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease. 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has also been shown to have an inhibitory effect on the reuptake of dopamine, which means that it can increase the level of dopamine in the brain. This property may contribute to its potential use in the treatment of depression and addiction.
Biochemical and Physiological Effects
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in mood, motivation, and reward. 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive functions such as attention, working memory, and decision-making. These properties may contribute to its potential use in the treatment of psychiatric disorders such as depression and addiction.
实验室实验的优点和局限性
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities with high purity. Another advantage is that it has a high affinity for dopamine receptors, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on the brain. Another limitation is that it has not been extensively studied in humans, which means that its safety and efficacy are not well-established.
未来方向
There are several future directions for the study of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin system, which may provide new insights into its potential use in the treatment of depression and addiction. Additionally, future studies could investigate the safety and efficacy of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl in humans, which may pave the way for its clinical use.
合成方法
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with allyl magnesium bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with hydrochloric acid to yield 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl. The synthesis method for 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has been described in detail in several scientific publications.
科学研究应用
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has been studied for its potential use in scientific research applications. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has also been shown to have a moderate affinity for serotonin receptors, which are involved in the regulation of mood, sleep, and appetite. These properties make 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and addiction.
属性
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-1-prop-2-enyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-6-7-13-12-9-15(19-5)14(18-4)8-11(12)10-16(2,3)17-13;/h6,8-9,13,17H,1,7,10H2,2-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQOAOLFOXAVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(N1)CC=C)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3,3-dimethyl-1-prop-2-enyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)

![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)

![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)
